molecular formula C7H16N2S B145623 1,3-Dipropylthiourea CAS No. 26536-60-7

1,3-Dipropylthiourea

Cat. No.: B145623
CAS No.: 26536-60-7
M. Wt: 160.28 g/mol
InChI Key: AUXGIIVHLRLBSG-UHFFFAOYSA-N
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Description

1,3-Dipropylthiourea is an organosulfur compound with the molecular formula C7H16N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipropylthiourea can be synthesized through the reaction of propylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically proceeds as follows:

    Step 1: Propylamine reacts with carbon disulfide to form propylammonium dithiocarbamate.

    Step 2: The propylammonium dithiocarbamate is then oxidized using hydrogen peroxide to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dipropylthiourea involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipropylthiourea is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a ligand in coordination chemistry and its potential pharmaceutical applications .

Properties

IUPAC Name

1,3-dipropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXGIIVHLRLBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384219
Record name 1,3-Dipropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26536-60-7
Record name 1,3-Dipropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPROPYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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